1-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}octahydroquinolin-4(1H)-one
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Overview
Description
1-[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]-DECAHYDROQUINOLIN-4-ONE is a complex organic compound that features a morpholine ring, a sulfonyl group, and a decahydroquinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]-DECAHYDROQUINOLIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(morpholine-4-sulfonyl)benzenesulfonyl chloride with decahydroquinolin-4-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]-DECAHYDROQUINOLIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]-DECAHYDROQUINOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]-DECAHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and morpholine groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL CHLORIDE: A precursor in the synthesis of the target compound.
4-(MORPHOLINE-4-SULFONYL)BENZENESULFONAMIDE: Another related compound with similar functional groups.
Uniqueness
1-[4-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]-DECAHYDROQUINOLIN-4-ONE is unique due to its combination of a morpholine ring, sulfonyl groups, and a decahydroquinolinone structure.
Properties
Molecular Formula |
C19H26N2O6S2 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)sulfonyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |
InChI |
InChI=1S/C19H26N2O6S2/c22-19-9-10-21(18-4-2-1-3-17(18)19)29(25,26)16-7-5-15(6-8-16)28(23,24)20-11-13-27-14-12-20/h5-8,17-18H,1-4,9-14H2 |
InChI Key |
FYCUCUDXCHKGHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCN2S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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